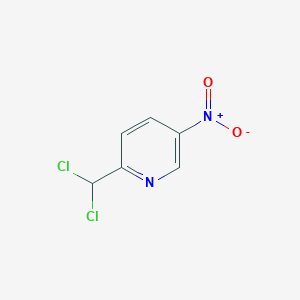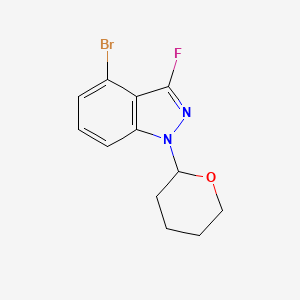
4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.
Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the indazole ring.
Attachment of the Tetrahydro-2H-pyran Group: This step involves the formation of a carbon-oxygen bond to attach the tetrahydro-2H-pyran group to the indazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluoro-1H-indazole: Lacks the tetrahydro-2H-pyran group.
3-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Lacks the bromine atom.
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Lacks the fluorine atom.
Uniqueness
4-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is unique due to the presence of all three substituents (bromine, fluorine, and tetrahydro-2H-pyran) on the indazole core. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H12BrFN2O |
|---|---|
分子量 |
299.14 g/mol |
IUPAC名 |
4-bromo-3-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrFN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2 |
InChIキー |
PMPNQGMKJCFZHF-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C3=C(C(=CC=C3)Br)C(=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


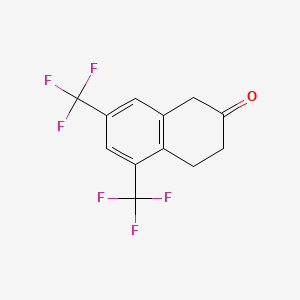
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)


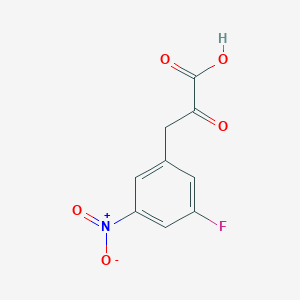
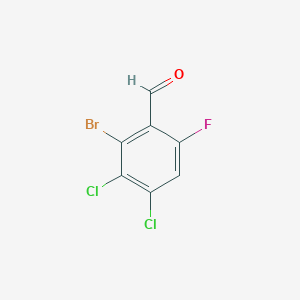

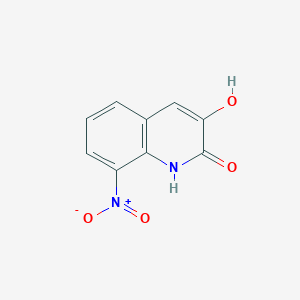
![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
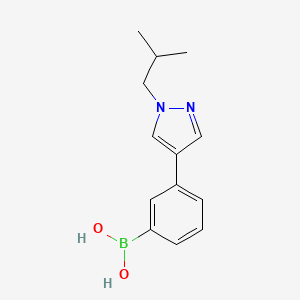
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
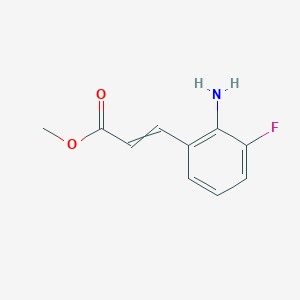
![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
